![molecular formula C24H23N3O4 B1226831 2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester
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Overview
Description
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester is a benzodiazepine.
Scientific Research Applications
Acyl Derivatives of 1,5-Benzodiazepines
The acyl derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid, a related compound, have been synthesized and studied. Preliminary pharmacological screening of these derivatives revealed that one exhibited analgesic activity in the "writhing" test, and another showed antianxiety properties in the four-plate test. Additionally, N,N-disubstituted aminoacetyl derivatives displayed both analgesic and anticonvulsant activity (Nawojski et al., 1988).
Synthesis and Biological Activity of Calcium Channel Blockers
Research has been conducted on the synthesis of benzodiazepine derivatives and their role as calcium channel blockers. These studies provide insights into the structural and pharmacological characteristics of benzodiazepine derivatives, which could be relevant for the compound (Atwal et al., 1987).
Beta-Carbolines as Benzodiazepine Receptor Ligands
Several esters of beta-carboline-3-carboxylic acid, which are structurally similar to the specified compound, have been synthesized and tested for their affinity to benzodiazepine receptors. The study shows the significance of molecular size, hydrophobic, and electronic parameters of the ester alcohol component in determining their affinity (Lippke et al., 1983).
Experimental "Anxiety" in Primates
Research involving the ethyl ester of beta-carboline-3-carboxylic acid, a compound with high affinity for benzodiazepine receptors, has been conducted to understand its effects on inducing an acute behavioral syndrome in monkeys. This study may provide insights into the potential effects and applications of similar benzodiazepine derivatives (Ninan et al., 1982).
properties
Product Name |
2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester |
---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1H-1,5-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O4/c1-4-16-20(24(29)30-5-2)22(26-18-12-8-7-11-17(18)25-16)27-23(28)21-14(3)15-10-6-9-13-19(15)31-21/h6-13,25H,4-5H2,1-3H3,(H,26,27,28) |
InChI Key |
VVSBIGAAVCDIIT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C2N1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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